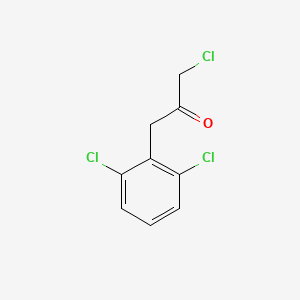
1-Chloro-3-(2,6-dichlorophenyl)propan-2-one
Übersicht
Beschreibung
“1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 116316-58-6 . It has a molecular weight of 237.51 . The IUPAC name for this compound is 1-chloro-3-(2,6-dichlorophenyl)acetone .
Molecular Structure Analysis
The InChI code for “1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” is 1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” has a molecular formula of C9H7Cl3O . Unfortunately, specific physical and chemical properties like boiling point, density, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Research has explored the molecular structure and spectroscopic analysis of derivatives closely related to 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one. For example, studies have been conducted on the molecular structure, vibrational spectra, and quantum chemical aspects of certain chlorophenyl derivatives, highlighting their potential for antimicrobial activity and their interactions with different molecules through molecular docking and spectroscopic analysis (Sivakumar et al., 2021), (ShanaParveen et al., 2016).
Synthesis and Catalytic Applications
Several studies focus on the synthesis of various derivatives of 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one and their applications in catalysis. For instance, compounds have been synthesized for use as corrosion inhibitors in industrial applications, showcasing their effectiveness in protecting metals from corrosion in acidic environments (Olasunkanmi & Ebenso, 2019).
Computational and Docking Studies
Computational studies have been instrumental in understanding the electronic properties, chemical reactivity, and molecular docking of chlorophenyl derivatives. These studies provide insights into the potential biological activities of these compounds, including their interactions with proteins and potential inhibitory effects on specific biological targets (Jayasudha et al., 2020).
Environmental and Mechanistic Insights
Research has also delved into the environmental aspects and mechanistic pathways involving chlorophenyl compounds. For example, studies on the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors have provided valuable insights into environmental pollution and potential mitigation strategies (Pan et al., 2013).
Enantioselective Synthesis
The compound has been investigated for its role in the asymmetric synthesis of chiral intermediates, demonstrating the potential for producing enantiomerically pure compounds used in pharmaceutical synthesis (Choi et al., 2010).
Eigenschaften
IUPAC Name |
1-chloro-3-(2,6-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTURKWIGYRHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



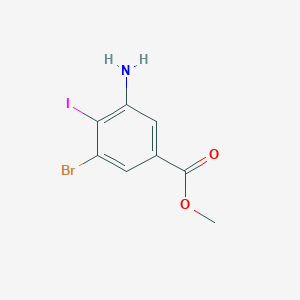
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
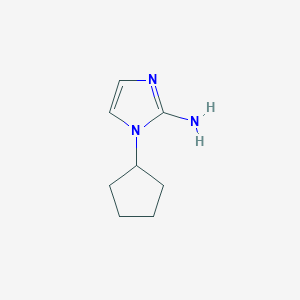
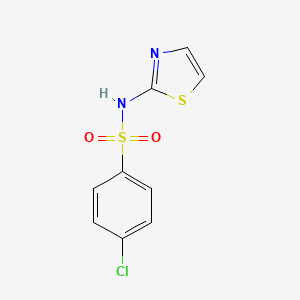
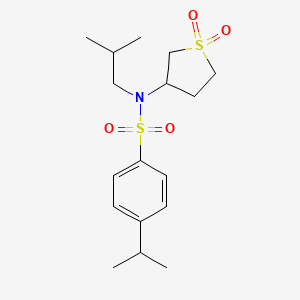


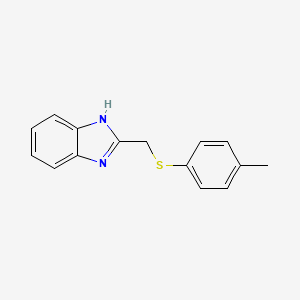
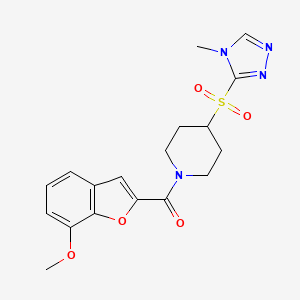
![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)